

SC-PEG4-COOH: A Technical Guide for Researchers in Targeted Protein Degradation

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Compound of Interest

Compound Name: *Sco-peg4-cooh*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SC-PEG4-COOH, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the supplier and catalog information for SC-PEG4-COOH, its role in PROTAC synthesis, experimental protocols for its application, and its relevance in targeting key signaling pathways in cancer.

SC-PEG4-COOH: Supplier and Catalog Information

SC-PEG4-COOH is a readily available chemical linker from various suppliers. The following table summarizes key information for sourcing this reagent.

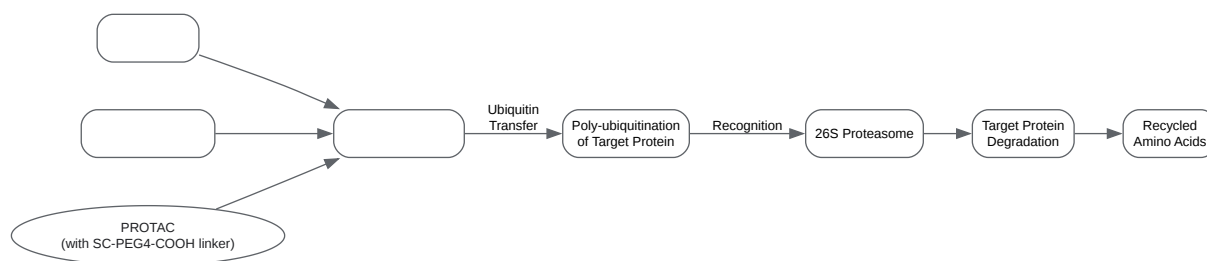
Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	CAS Number
MedChemExpress	HY-156387	C ₂₀ H ₃₃ NO ₈	415.48	2141976-27-2
Nebula Biotechnology	NBS-231011	C ₂₀ H ₃₃ NO ₈	415.48	2141976-27-2
ChemicalBook	N/A	C ₂₀ H ₃₃ NO ₈	415.48	2141976-27-2

The Role of SC-PEG4-COOH in PROTAC Technology

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. SC-PEG4-COOH serves as a flexible polyethylene glycol (PEG) linker, offering several advantages in PROTAC design:

- **Optimal Length and Flexibility:** The tetra-PEG unit provides sufficient length and conformational flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.
- **Improved Physicochemical Properties:** The hydrophilic nature of the PEG chain can enhance the solubility and cell permeability of the resulting PROTAC molecule.
- **Bifunctional Handles:** SC-PEG4-COOH possesses a terminal carboxylic acid (COOH) group and a succinimidyl carbonate (SC) group. The carboxylic acid allows for covalent attachment to an amine-functionalized E3 ligase ligand, while the succinimidyl carbonate can react with amine groups on the target protein ligand.

The overall mechanism of action for a PROTAC utilizing a linker like SC-PEG4-COOH is illustrated in the workflow below.



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Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a BRD4-targeting PROTAC using SC-PEG4-COOH as the linker. BRD4 is a well-established therapeutic target in various cancers.

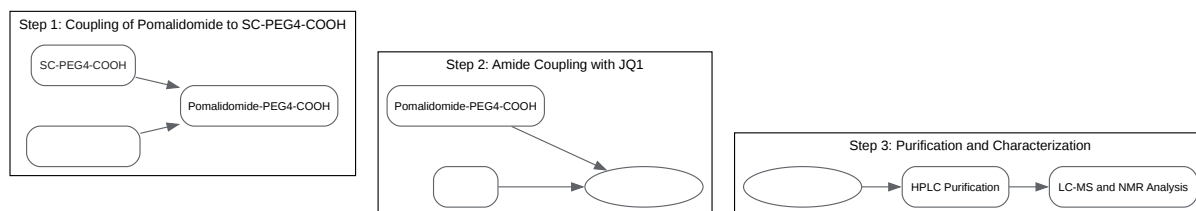
Synthesis of a BRD4-Targeting PROTAC

The synthesis involves a multi-step process, starting with the functionalization of ligands for the target protein (BRD4) and the E3 ligase (e.g., Cereblon), followed by their conjugation using the SC-PEG4-COOH linker.

Materials and Reagents:

- JQ1 (BRD4 inhibitor with a free amine)
- Pomalidomide (Cereblon E3 ligase ligand with a free amine)
- SC-PEG4-COOH
- N,N-Diisopropylethylamine (DIPEA)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Anhydrous Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Reverse-phase HPLC system for purification
- Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Experimental Workflow:



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Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Step 1: Synthesis of Pomalidomide-PEG4-COOH

- Dissolve SC-PEG4-COOH (1.0 eq) in anhydrous DMF.
- Add Pomalidomide with a free amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
- Stir the reaction mixture at room temperature for 4 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction with ethyl acetate and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain Pomalidomide-PEG4-COOH.

Step 2: Synthesis of the Final BRD4-PROTAC

- Dissolve Pomalidomide-PEG4-COOH (1.0 eq) in anhydrous DMF.

- Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
- Add JQ1 with a free amine (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.

Step 3: Purification and Characterization

- Upon completion of the reaction, purify the crude PROTAC by reverse-phase preparative HPLC.
- Characterize the purified PROTAC using high-resolution mass spectrometry (HRMS) to confirm the molecular weight and ^1H and ^{13}C NMR to confirm the structure.

In Vitro Evaluation of the BRD4-PROTAC

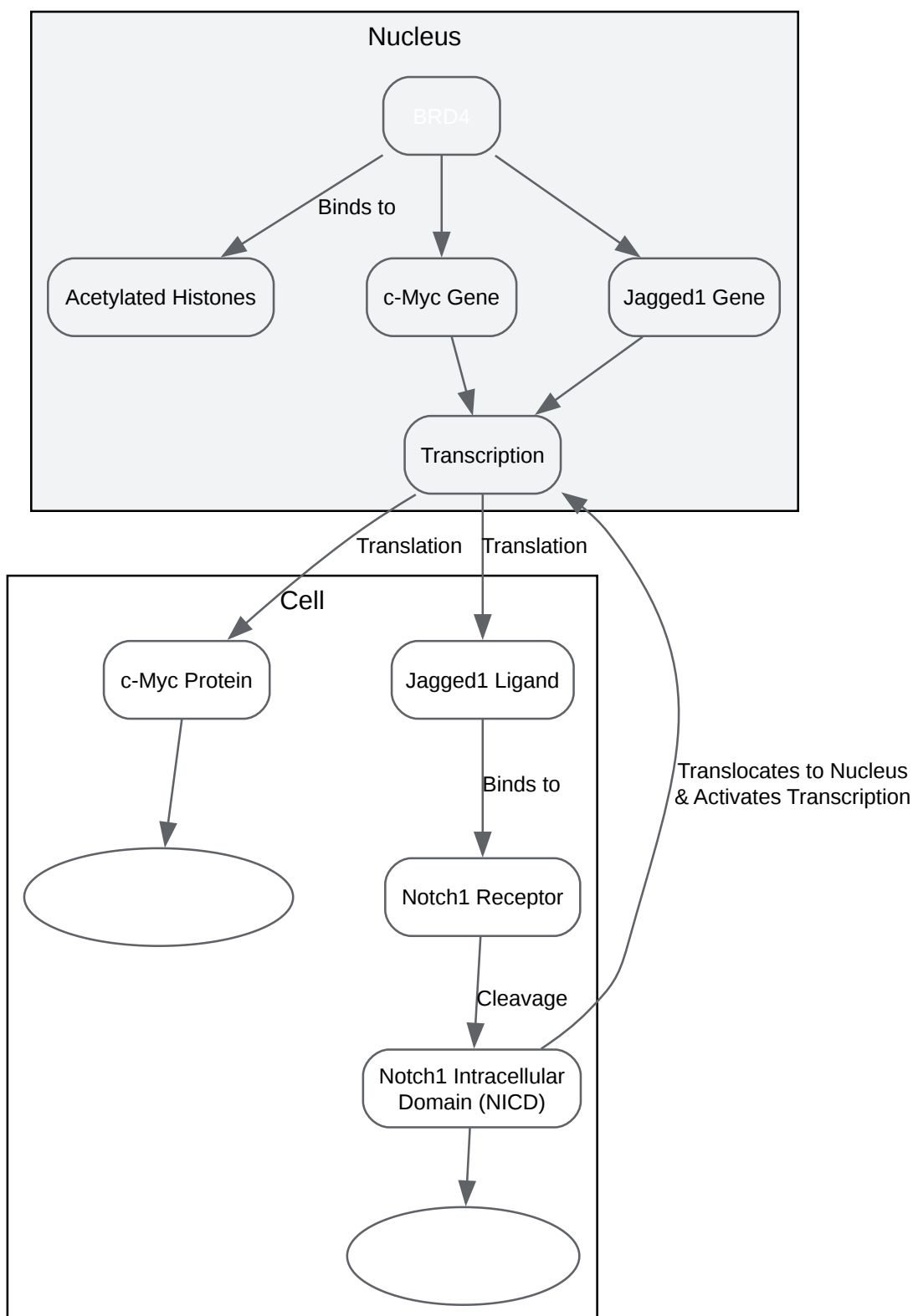
Western Blot Analysis for BRD4 Degradation:

- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) to 70-80% confluency.
- Treat the cells with varying concentrations of the synthesized BRD4-PROTAC for different time points (e.g., 4, 8, 16, 24 hours).
- Lyse the cells and quantify the total protein concentration.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β -actin).
- Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the extent of BRD4 degradation.

BRD4 Signaling Pathway in Cancer

BRD4 is a key epigenetic reader that plays a critical role in the transcription of genes involved in cell proliferation, survival, and oncogenesis. It is often overexpressed in various cancers and is a prime target for therapeutic intervention. One of the key downstream effectors of BRD4 is the proto-oncogene c-Myc. BRD4 also regulates the Jagged1/Notch1 signaling pathway, which is implicated in cancer cell migration and invasion.^{[1][2]}

The following diagram illustrates the central role of BRD4 in these oncogenic signaling pathways.



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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. BRD4 regulates breast cancer dissemination through Jagged1/Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
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